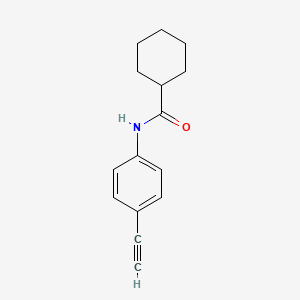

N-(4-Ethynylphenyl)cyclohexanecarboxamide

描述

Significance of Arylethynyl Amides in Synthetic Chemistry

Arylethynyl amides are organic compounds that feature an aromatic ring substituted with an ethynyl (B1212043) group (a carbon-carbon triple bond) and an amide functional group. This combination of functionalities imparts a unique reactivity profile to these molecules. The amide bond is a cornerstone of biological chemistry, forming the backbone of proteins, and is also prevalent in a vast array of pharmaceuticals. unacademy.comteachy.aisolubilityofthings.com Its stability and ability to participate in hydrogen bonding make it a crucial linker in medicinal chemistry and materials science. nih.gov

The arylethynyl group, on the other hand, is a versatile handle for a variety of chemical transformations. The terminal alkyne is particularly notable for its participation in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. wikipedia.orgnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the efficient formation of triazole rings, which are themselves important pharmacophores. nih.gov Furthermore, the rigid, linear nature of the ethynyl group can be exploited in the design of polymers and other materials with specific electronic and photophysical properties.

Structural Framework and Research Focus

The structural framework of N-(4-Ethynylphenyl)cyclohexanecarboxamide can be deconstructed into two key components: the N-(4-ethynylphenyl) portion and the cyclohexanecarboxamide (B73365) portion.

N-(4-ethynylphenyl) group : This part of the molecule provides the reactive terminal alkyne, making it a prime candidate for post-synthetic modification via reactions like the aforementioned click chemistry, Sonogashira coupling, and polymerization. The phenyl ring acts as a rigid spacer and can influence the electronic properties of the molecule.

Cyclohexanecarboxamide group : The cyclohexyl ring introduces a non-planar, aliphatic character to the molecule, which can influence its solubility and conformational properties. The amide linkage provides structural rigidity and the capacity for hydrogen bonding. Cyclohexanecarboxamide derivatives themselves have been investigated for various applications, including in the pharmaceutical industry. guidechem.comselleckchem.com

A primary research focus for a molecule like this compound would likely be the synergistic interplay between these two structural motifs. Investigations could explore how the cyclohexyl group affects the reactivity of the ethynyl group or how the electronic properties of the ethynylphenyl moiety influence the biological activity of the amide.

Overview of Academic Research Trajectories

Given the absence of specific literature on this compound, a logical starting point for academic research would be its synthesis and characterization. A plausible and straightforward synthetic route would involve the acylation of 4-ethynylphenylamine with cyclohexanecarbonyl chloride. This is a standard method for amide bond formation.

| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Properties |

| 4-Ethynylphenylamine | C₈H₇N | 117.15 | Not available | A terminal alkyne and a primary amine. |

| Cyclohexanecarbonyl chloride | C₇H₁₁ClO | 146.61 | 184 | A reactive acyl chloride. |

Following a successful synthesis, research trajectories could branch out into several areas:

Materials Science : The terminal alkyne could be used for the synthesis of novel polymers. Polymerization of the ethynyl group could lead to materials with interesting conductive or optical properties. The molecule could also be grafted onto surfaces to modify their properties.

Medicinal Chemistry : The N-aryl amide scaffold is a common feature in many biologically active compounds. researchgate.netderpharmachemica.commdpi.com The molecule could be used as a starting point for the synthesis of a library of compounds to be screened for various biological activities. For instance, derivatives of cyclohexanecarboxamide have been explored as potential therapeutic agents. google.com The ethynyl group offers a convenient point for the attachment of various substituents to explore structure-activity relationships.

Synthetic Methodology : The compound could be used as a versatile building block in more complex organic syntheses. The dual functionality of the amide and the alkyne allows for orthogonal chemical modifications, meaning one group can be reacted without affecting the other, providing a powerful tool for the construction of intricate molecular architectures. The use of the ethynylphenyl group in click chemistry-based synthesis of dopaminergic compounds has been demonstrated, highlighting a potential application area. nih.gov

Structure

3D Structure

属性

IUPAC Name |

N-(4-ethynylphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-12-8-10-14(11-9-12)16-15(17)13-6-4-3-5-7-13/h1,8-11,13H,3-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUCOERCTFQCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)NC(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562841 | |

| Record name | N-(4-Ethynylphenyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118984-62-6 | |

| Record name | N-(4-Ethynylphenyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Precursors of N 4 Ethynylphenyl Cyclohexanecarboxamide

Established Synthetic Pathways to N-(4-Ethynylphenyl)cyclohexanecarboxamide

The principal route to this compound involves the coupling of a cyclohexanecarbonyl derivative with 4-ethynylaniline (B84093). This approach is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic synthesis.

Amidation Reactions for Cyclohexanecarboxamide (B73365) Formation

The formation of the cyclohexanecarboxamide linkage is typically accomplished by reacting a reactive derivative of cyclohexanecarboxylic acid with an amine. The most common method involves the use of cyclohexanecarbonyl chloride, an acyl chloride that readily reacts with the amino group of 4-ethynylaniline. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton from the nitrogen results in the stable amide bond.

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it unreactive.

Introduction of the Ethynylphenyl Moiety

The ethynylphenyl group is introduced into the final molecule through the use of 4-ethynylaniline as a key precursor. The synthesis of 4-ethynylaniline itself can be achieved through several methods. A common and effective route is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne (often protected, such as trimethylsilylacetylene) with an aryl halide (e.g., 4-iodoaniline or 4-bromoaniline). Following the coupling, a deprotection step is necessary to reveal the terminal alkyne.

Another reported method for synthesizing 4-ethynylaniline involves the use of 2-methyl-3-butyn-2-ol. A general procedure for obtaining 4-ethynylaniline from a silyl-protected precursor involves the desilylation of 4-[(trimethylsilyl)ethynyl]aniline. This is typically achieved by treating the silyl-protected compound with a base, such as potassium hydroxide in methanol. chemicalbook.com

General Procedures for Amide Coupling Reactions

The reaction between an acyl chloride and a primary amine is a robust and widely used method for amide synthesis. The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the amide. A base is typically required to scavenge the HCl produced.

Synthesis of Related Cyclohexanecarboxamide Scaffolds

The synthetic strategies employed for this compound are part of a broader family of reactions used to create a variety of N-substituted cyclohexanecarboxamides.

Synthesis of N-Arylcyclohexanecarboxamides

The synthesis of N-Arylcyclohexanecarboxamides generally follows the same principles as the synthesis of the title compound. The reaction of cyclohexanecarbonyl chloride with various substituted anilines provides a direct route to a wide range of N-arylcyclohexanecarboxamides. The electronic nature of the substituents on the aniline (B41778) can influence the reaction rate, with electron-donating groups generally increasing the nucleophilicity of the amine and accelerating the reaction.

| Aryl Amine | Reagent | Base | Solvent | Product |

| Aniline | Cyclohexanecarbonyl chloride | Pyridine | Acetone | N-Phenylcyclohexanecarboxamide |

| 4-Chloroaniline | Cyclohexanecarbonyl chloride | Triethylamine | Dichloromethane | N-(4-Chlorophenyl)cyclohexanecarboxamide |

| 4-Methoxyaniline | Cyclohexanecarbonyl chloride | Pyridine | Tetrahydrofuran | N-(4-Methoxyphenyl)cyclohexanecarboxamide |

| 2-Toluidine | Cyclohexanecarbonyl chloride | Triethylamine | Diethyl ether | N-(o-Tolyl)cyclohexanecarboxamide |

Routes to N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives

A related class of compounds, N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives, can be synthesized through a multi-step one-pot procedure. This synthesis involves the initial reaction of cyclohexanecarbonyl chloride with potassium thiocyanate in a solvent like acetone to form an in-situ cyclohexanecarbonyl isothiocyanate. This intermediate is then reacted with a primary aryl amine to yield the desired N-(arylcarbamothioyl)cyclohexanecarboxamide. This method provides access to a diverse range of derivatives with various aryl substituents. chemicalbook.comscientificlabs.co.uksigmaaldrich.com

| Aryl Amine | Reagents | Solvent | Product |

| Phenylamine | Cyclohexanecarbonyl chloride, Potassium thiocyanate | Acetone | N-(Phenylcarbamothioyl)cyclohexanecarboxamide |

| 2-Chlorobenzenamine | Cyclohexanecarbonyl chloride, Potassium thiocyanate | Acetone | N-((2-Chlorophenyl)carbamothioyl)cyclohexanecarboxamide |

| 4-Methoxybenzenamine | Cyclohexanecarbonyl chloride, Potassium thiocyanate | Acetone | N-((4-Methoxyphenyl)carbamothioyl)cyclohexanecarboxamide |

| Naphthalen-1-amine | Cyclohexanecarbonyl chloride, Potassium thiocyanate | Acetone | N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide |

Preparation of N-(2-Halophenyl)cyclohexanecarboxamide Precursors

The synthesis of N-(2-halophenyl)cyclohexanecarboxamide precursors is a critical step for certain synthetic strategies, particularly for creating analogues with substitution at the ortho position of the phenyl ring. These precursors are typically prepared by the acylation of the corresponding 2-haloanilines.

The general procedure involves the reaction of a 2-haloaniline (e.g., 2-chloroaniline, 2-bromoaniline, or 2-iodoaniline) with cyclohexanecarbonyl chloride. The reaction is facilitated by the presence of a non-nucleophilic base to scavenge the hydrogen halide generated during the reaction.

| Precursor | Starting Materials | General Reaction Conditions |

| N-(2-chlorophenyl)cyclohexanecarboxamide | 2-chloroaniline, cyclohexanecarbonyl chloride | Inert solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature |

| N-(2-bromophenyl)cyclohexanecarboxamide | 2-bromoaniline, cyclohexanecarbonyl chloride | Inert solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature |

| N-(2-iodophenyl)cyclohexanecarboxamide | 2-iodoaniline, cyclohexanecarbonyl chloride | Inert solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature |

The synthesis of 2-iodoanilines, which can be valuable starting materials, can be achieved through methods such as the decarboxylative iodination of anthranilic acids. rsc.org Furthermore, regioselective ortho-halogenation of N-aryl amides can be accomplished through techniques like oxidative halodeboronation, providing an alternative route to these precursors. nih.govresearchgate.net

Derivatization Strategies for this compound

The structure of this compound offers three primary sites for chemical modification: the terminal ethynyl (B1212043) group, the cyclohexane (B81311) ring, and the amide nitrogen.

Chemical Modifications of the Ethynyl Group

The terminal alkyne is a highly versatile functional group that can participate in a wide range of chemical transformations.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.orginterchim.frnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org

Sonogashira Coupling: The ethynyl group can be further extended through another Sonogashira coupling reaction with an aryl or vinyl halide, leading to the formation of unsymmetrical diarylacetylenes or conjugated enynes. wikipedia.orgntu.edu.tw

Hydroamination: The addition of an N-H bond across the carbon-carbon triple bond, known as hydroamination, can be catalyzed by various transition metals to yield enamines or imines. nih.govacs.org

Other Additions: The alkyne can also undergo various other addition reactions, such as hydration to form a ketone, or halogenation to yield dihaloalkenes.

| Reaction Type | Reactant | Product | Catalyst/Reagents |

| Click Chemistry (CuAAC) | Organic azide (B81097) (R-N3) | 1,4-disubstituted 1,2,3-triazole | Copper(I) source |

| Sonogashira Coupling | Aryl/vinyl halide (R-X) | Diarylacetylene/enynes | Palladium catalyst, Copper(I) co-catalyst |

| Hydroamination | Amine (R2NH) | Enamine/Imine | Transition metal catalyst (e.g., Iridium) nih.gov |

Functionalization of the Cyclohexane Ring

The saturated cyclohexane ring is generally less reactive than the aromatic and ethynyl moieties. However, it can be functionalized under specific conditions.

Oxidation: The C-H bonds of the cyclohexane ring can be oxidized to introduce hydroxyl or carbonyl functionalities. Such reactions often require strong oxidizing agents and may lack regioselectivity.

Halogenation: Free-radical halogenation can introduce halogen atoms onto the cyclohexane ring, which can then serve as handles for further synthetic transformations. The selectivity of this reaction can be challenging to control.

The reactivity of the cyclohexane ring can be influenced by the dynamics of its ring-flipping between chair and twisted boat conformations. nih.gov

Modifications on the Amide Nitrogen

The amide nitrogen in this compound is a secondary amide, and its N-H bond can be substituted through alkylation or arylation reactions.

N-Alkylation: The deprotonation of the amide with a strong base followed by reaction with an alkyl halide is a common method for N-alkylation. Transition-metal-free protocols using o-silylaryl triflates in the presence of a fluoride source have also been reported for N-arylation and could be adapted for alkylation. nih.gov

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation are powerful methods for the formation of C-N bonds and can be employed for the N-arylation of the amide nitrogen. nih.gov Transition-metal-free N-arylation methods have also been developed. nih.gov

| Modification | Reagents | General Conditions |

| N-Alkylation | Alkyl halide (R-X), Strong base (e.g., NaH) | Anhydrous solvent |

| N-Arylation | Aryl halide (Ar-X), Pd or Cu catalyst, Base | Inert atmosphere, elevated temperature |

Chemical Reactivity and Advanced Transformations of N 4 Ethynylphenyl Cyclohexanecarboxamide

Click Chemistry Applications of the Ethynyl (B1212043) Moiety

The terminal ethynyl group on N-(4-Ethynylphenyl)cyclohexanecarboxamide is an ideal handle for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. rsc.orgresearchgate.net These reactions enable the covalent linking of molecular building blocks under mild conditions. nih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, transforming terminal alkynes and organic azides into highly stable 1,4-disubstituted 1,2,3-triazole rings. rsc.orgorganic-chemistry.org This reaction is characterized by its high yields, specificity for the 1,4-regioisomer, and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org The reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org

For this compound, the CuAAC reaction would involve its terminal alkyne reacting with an azide-containing molecule (R-N₃) in the presence of a copper(I) catalyst. The copper(I) species can be introduced directly or generated in situ from a copper(II) salt, like CuSO₄, with a reducing agent such as sodium ascorbate. acs.org The resulting product is a stable triazole linkage, covalently connecting the N-(4-phenyl)cyclohexanecarboxamide unit to the "R" group from the azide (B81097). This methodology is a powerful tool for synthesizing complex molecules, functionalizing materials, and bioconjugation applications. rsc.org

Representative Conditions for CuAAC Reactions

| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Temperature | Yield |

| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | >95% |

| 1-Ethynyl-4-nitrobenzene | 1-Azido-4-nitrobenzene | CuI, DIPEA | THF | Room Temp | 98% |

| Propargyl Alcohol | Azidothymidine | Cu(PPh₃)₃Br | DMF | Room Temp | 94% |

This table presents representative data for CuAAC reactions with analogous terminal alkynes to illustrate typical conditions and outcomes.

To circumvent the potential cytotoxicity of the copper catalyst required in CuAAC, especially in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction proceeds without any metal catalyst. wikipedia.org The driving force for SPAAC is the high ring strain of a cyclic alkyne, which significantly lowers the activation energy for the cycloaddition with an azide. nih.govwikipedia.org

In the context of this compound, it would serve as the azide-reactive partner after being converted to an azide, or more commonly, it would react with a strained cyclooctyne (B158145) derivative. For instance, if a molecule of interest is functionalized with a strained alkyne like dibenzocyclooctyne (DBCO), it can readily "click" with an azide-modified derivative of the title compound. This bioorthogonal reaction is exceptionally useful for labeling and tracking molecules in complex biological environments. nih.gov The reaction is highly efficient and selective, proceeding rapidly at physiological temperatures. wikipedia.org

Representative Strained Alkynes Used in SPAAC

| Strained Alkyne | Abbreviation | Key Features |

| Dibenzocyclooctyne | DBCO / ADIBO | High reactivity and stability. wikipedia.org |

| Bicyclononyne | BCN | Highly strained, leading to very fast reaction kinetics. |

| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorine atoms enhance reactivity. |

This table lists common strained alkynes that could be reacted with an azide-functionalized analogue of this compound.

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The copper-catalyzed mechanism exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer, where the substituents are at the 1- and 4-positions of the triazole ring. organic-chemistry.org This is in stark contrast to the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-isomers. organic-chemistry.org The amide functionality in this compound is stable under these mild reaction conditions, ensuring high chemoselectivity where only the alkyne and azide groups react.

In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) provide access to the opposite 1,5-disubstituted regioisomer, offering a complementary synthetic strategy. organic-chemistry.org The choice of catalyst (Copper vs. Ruthenium) therefore allows for precise control over the final product's constitution. For SPAAC, the regioselectivity can be more complex and may depend on the specific structure and substitution pattern of the cyclooctyne used.

Transition Metal-Catalyzed Reactions

The terminal alkyne of this compound is also a versatile substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org Furthermore, the amide group can direct the functionalization of otherwise inert C-H bonds. nih.gov

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst, and requires an amine base. organic-chemistry.orgsynarchive.com

In a typical Sonogashira reaction, this compound would couple with an aryl halide (Ar-X, where X = I, Br, OTf) to yield a diarylacetylene derivative. This reaction extends the π-conjugated system of the molecule, a strategy often used in the synthesis of organic materials and pharmaceuticals. The reaction conditions are generally mild, and modern protocols have been developed that are copper-free or can be performed in aqueous media. organic-chemistry.orglibretexts.org The reactivity of the aryl halide partner generally follows the order I > Br > Cl. wikipedia.org

Representative Sonogashira Coupling Reactions

| Alkyne Substrate | Aryl Halide | Catalyst System | Base | Solvent | Product |

| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄, CuI | Triethylamine | THF | Diphenylacetylene |

| 1-Heptyne | 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | Toluene | 1-(p-tolyl)-1-heptyne |

| Trimethylsilylacetylene | 1-Bromo-4-iodobenzene | Pd(PPh₃)₄, CuI | n-PrNH₂ | Benzene (B151609) | Bis(4-bromophenyl)acetylene |

This table shows representative examples of the Sonogashira coupling to illustrate typical reaction partners and conditions. wikipedia.org

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized substrates. nih.gov In this compound, the amide group can act as a directing group, positioning a palladium catalyst in proximity to specific C-H bonds, thereby enabling their selective reaction. nih.govnih.gov

The most likely sites for directed C-H functionalization are the ortho-C-H bonds on the phenyl ring and the C-H bonds on the cyclohexyl ring. The amide's nitrogen or oxygen atom can coordinate to the palladium center, forming a metallacycle intermediate that facilitates the cleavage of a nearby C-H bond. nih.gov This "activated" C-Pd bond can then participate in various coupling reactions, such as arylation, alkenylation, or acylation, to introduce new functional groups. rsc.orgrsc.org This strategy allows for the late-stage modification of complex molecules with high precision. nih.gov

Copper-Catalyzed Decarboxylative Transformations Involving Ethynyl Cyclic Carbamates

While this compound itself is not a cyclic carbamate, the reactivity of its ethynyl group is highly relevant to copper-catalyzed transformations that are analogous to those involving ethynyl cyclic carbamates. These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com

Copper-catalyzed decarboxylative reactions of propargylic cyclic carbamates and carbonates are known to generate valuable chemical structures like allenes and ethynyl-containing heterocycles. rsc.org The process typically involves the decarboxylation of an ethynyl cyclic carbamate, which, in the presence of a copper catalyst, forms a zwitterionic intermediate or a copper-allenylidene species. mdpi.comnih.gov This highly reactive intermediate can then be trapped by various nucleophiles or engage in cyclization reactions. nih.gov

For a molecule like this compound, the terminal alkyne can be readily converted into a copper acetylide. This species is a key intermediate in many copper-catalyzed reactions. For instance, a related strategy involves the photoinduced decarboxylative alkynylation where copper acetylides, upon photoexcitation, can generate alkyl radicals from redox-active esters, leading to cross-coupling products. researchgate.netrsc.org Such methodologies highlight the potential of the ethynyl group within the target molecule to participate in sophisticated, copper-mediated bond-forming reactions.

A prime example of this reactivity is the copper-catalyzed decarboxylative cyclization of ethynyl methylene (B1212753) cyclic carbamates with amines, which provides access to 3-aminopyrroles through a tandem C-N/C-N bond formation process under mild, base-free conditions. rsc.orgx-mol.net This illustrates how the combination of an ethynyl group and a source of nitrogen, facilitated by a copper catalyst, can lead to the formation of heterocyclic systems.

Table 1: Overview of Copper-Catalyzed Decarboxylative Reactions of Ethynyl Substrates

| Reaction Type | Substrates | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|

| Decarboxylative Cyclization | Ethynyl methylene cyclic carbamates, Amines | Copper-allenylidene | 3-Aminopyrroles | rsc.orgx-mol.net |

| Decarboxylative Annulation | Ethynyl cyclic carbamates, Various reagents | Copper-allenylidene | N-Heterocycles | nih.gov |

| Photoinduced Alkynylation | Carboxylic acids (as redox-active esters), Alkynes | Copper acetylide | Substituted Alkynes | researchgate.netrsc.org |

Intramolecular Cyclization Reactions

The structure of this compound is well-suited for various intramolecular cyclization reactions, enabling the rapid construction of polycyclic systems. The spatial proximity of the reactive ethynyl group and the amide linkage, connected by the phenyl ring, can be exploited to form new rings.

Prins-type cyclization reactions, for example, proceed through the intramolecular addition of a π-nucleophile (like an alkyne) to an oxocarbenium ion or a related electrophilic species. researchgate.net In the context of our target molecule, activation of the amide carbonyl group could initiate a cyclization cascade where the ethynyl group acts as the nucleophile. Such strategies are valuable in the total synthesis of natural products. researchgate.net A related cascade involves an intramolecular Prins reaction followed by a Friedel-Crafts alkylation, which has been used to synthesize 4-aryltetralin-2-ols from 2-(2-vinylphenyl)acetaldehydes. beilstein-journals.org

Another powerful strategy is intramolecular anionic dearomatization. This process involves the generation of an anion that attacks an aromatic ring intramolecularly. For N-alkyl-N-benzyldiphenylphosphinamide anions, this has been shown to produce functionalized 1,4-cyclohexadienes with high regio- and diastereoselectivity. nih.gov For this compound, deprotonation of the terminal alkyne could be followed by an intramolecular attack on the phenyl ring, although this would require specific activation of the aromatic system.

More recently, metal-free photoredox catalysis has emerged as a mild and efficient method for intramolecular cyclizations. For instance, N-aryl acrylamides can undergo hydroarylation and cyclization to form oxindole (B195798) derivatives using an organic photocatalyst and visible light. mdpi.com This highlights the potential for light-induced intramolecular reactions involving the N-aryl system of the target compound.

Oxidative and Reductive Transformations of Related Amide Systems

The amide functional group is exceptionally stable due to resonance delocalization, making its transformation, particularly reduction, a significant synthetic challenge. acs.orgnih.gov However, several methods have been developed for the oxidative and reductive transformation of amides, which are applicable to this compound.

Direct reductive functionalization of amides has become a powerful strategy for synthesizing amines. acs.orgnih.gov These methods often require activation of the amide. One approach involves the use of triflic anhydride (B1165640) (Tf₂O) to activate the amide carbonyl, making it susceptible to reduction by a hydride source. acs.org This allows for the deoxygenative transformation of amides into amines. Catalytic methods, including those using iridium, have also been developed for the reductive alkylation of amides. acs.org

The hydrogenation of amides using molecular hydrogen represents a greener approach. Depending on the catalyst and reaction conditions, this can lead to cleavage of the C–O bond to form amines or cleavage of the C–N bond to yield alcohols and lower amines. researchgate.net

In terms of oxidative transformations, while the amide bond itself is robust, the ethynyl group and the cyclohexyl ring are potential sites for oxidation. For example, oxidative cleavage of the alkyne could yield a carboxylic acid, while oxidation of the cyclohexyl ring could introduce hydroxyl or carbonyl functionalities. Nickel-catalyzed reductive aminocarbonylation of aryl halides with nitroarenes provides a method for amide synthesis that involves the reduction of a nitro group. rsc.org This is conceptually related to the transformations possible for N-aryl amides.

Table 2: Selected Methods for Reductive Transformation of Amides

| Method | Activating Agent/Catalyst | Reactants | Product | Reference |

|---|---|---|---|---|

| Direct Reductive Alkylation | Triflic Anhydride (Tf₂O) | Secondary/Tertiary Amides | α-Functionalized Amines | acs.org |

| Catalytic Reductive Alkylation | Iridium Catalyst | Secondary Amides | α-Functionalized Amines | acs.org |

| Reductive Arylation | SmI₂, iPrOH, Arylboronate Esters | N-Py-amides | N-Py-1-arylalkanamines | researchgate.net |

Reactions Involving Amide Bond Activation and Cleavage

The inherent stability of the amide bond makes its cleavage challenging, yet several strategies have been developed to achieve this transformation under specific conditions. These methods rely on activating the amide bond to overcome its resonance stabilization. nih.gov

One approach involves the installation of an activating group on the amide nitrogen, which destabilizes the amide bond and facilitates cleavage. nih.gov Another strategy exploits steric strain. For instance, "twisted amides," where the planar geometry is distorted, exhibit increased reactivity and are more susceptible to cleavage. nih.gov

Intramolecular catalysis can also significantly accelerate amide bond cleavage. A classic example is the hydrolysis of amide derivatives of Kemp's triacid, where a neighboring carboxylic acid group participates in the reaction, leading to a massive rate enhancement compared to the hydrolysis of an unactivated peptide bond. researchgate.net In a related study, a 1,3-diaxial interaction between an amide and a carboxylic acid was shown to increase the rate of amide bond cleavage by a factor of 2,400. nih.gov

Transition metal catalysis can also be employed for amide bond cleavage, often through oxidative addition of the metal into the N-C bond. researchgate.net This is a key step in reactions like transamidation, where acyl groups are transferred between different amines. Furthermore, oxidative cleavage of the C(aryl)-N bond in secondary amides can be achieved using reagents like IBX, providing access to primary amides under metal-free conditions. organic-chemistry.org

Intramolecular Reactions and Rearrangements

The multifunctional nature of this compound makes it a candidate for various intramolecular reactions and rearrangements, particularly those initiated by light or leading to the formation of new heterocyclic structures.

Photoreactions and Intramolecular Photosubstitution

Photochemical activation offers a powerful tool for inducing reactions that may be difficult to achieve under thermal conditions. The aromatic ring and the ethynyl group in this compound are chromophores that can absorb light and enter an excited state, leading to unique reactivity.

A relevant example is the metal-free photoredox-catalyzed intramolecular cyclization of N-aryl acrylamides to form oxindoles. mdpi.com This reaction proceeds under visible light and utilizes an organic photocatalyst. While the target molecule lacks the acrylamide (B121943) moiety, the principle of photo-induced cyclization involving an N-aryl system is directly applicable. Photoexcitation could potentially facilitate an intramolecular reaction between the ethynyl group and the aromatic ring or the amide linkage.

Intramolecular photosubstitution reactions on aromatic rings are also well-documented. In such reactions, a substituent on the aromatic ring is replaced by a nucleophile from another part of the same molecule. For this compound, it is conceivable that upon photoexcitation, the amide oxygen or nitrogen could act as an intramolecular nucleophile, potentially leading to cyclized products, although this would likely require specific substitution patterns on the aromatic ring to be efficient.

Formation of Heterocyclic Ring Systems

The structural motifs within this compound make it an excellent precursor for the synthesis of various heterocyclic ring systems. researchgate.net The combination of the ethynyl group and the N-aryl amide provides multiple avenues for cyclization.

The reaction of the ethynyl group is a common strategy for building heterocycles. For example, a Sonogashira coupling to introduce a suitable functional group at the terminus of the alkyne, followed by an intramolecular cyclization, could lead to a variety of fused ring systems.

Furthermore, the amide linkage can participate directly in cyclization reactions. For instance, treatment with a dehydrating agent could promote a Bischler-Napieralski-type reaction if the cyclohexanecarboxamide (B73365) were replaced with a suitable acyl group, leading to the formation of a dihydroisoquinoline ring system. While not directly applicable to the cyclohexyl group, this illustrates the potential of the N-aryl portion of the molecule.

The synthesis of polynuclear heterocycles often involves the reaction of a precursor molecule with various reagents to build new rings. researchgate.net For example, a precursor containing a hydrazine (B178648) group can be reacted with aldehydes, orthoformates, or carbon disulfide to generate fused triazole and other heterocyclic systems. researchgate.net By analogy, chemical modification of the this compound structure to introduce additional reactive functional groups could open pathways to a diverse range of complex heterocyclic compounds.

Multi-Component Reactions Incorporating the Cyclohexanecarboxamide Moiety

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. nih.gov These reactions are characterized by high atom economy, efficiency, and the ability to rapidly generate libraries of structurally diverse compounds. nih.govnih.gov The cyclohexanecarboxamide moiety, present in this compound, can participate in or be formed through several key MCRs, most notably the Ugi and Passerini reactions. These reactions highlight the versatility of this structural unit in the synthesis of complex amides and peptidomimetics. wikipedia.orgorganic-chemistry.org

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgnih.gov The cyclohexanecarboxamide scaffold can be readily incorporated into the final product by using cyclohexanecarboxylic acid as the carboxylic acid component.

A well-documented example is the synthesis of an advanced precursor to the drug Praziquantel, which showcases the integration of the cyclohexanecarbonyl group in a Ugi reaction. orgsyn.org In this synthesis, the reaction between an amine, an aldehyde, an isocyanide, and cyclohexanecarboxylic acid yields a complex amide structure containing the intact cyclohexanecarboxamide moiety. orgsyn.orgresearchgate.net The specifics of a representative Ugi reaction incorporating this moiety are detailed in the table below.

Table 1: Ugi Four-Component Reaction for the Synthesis of a Cyclohexanecarboxamide Derivative orgsyn.orgresearchgate.net

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide Precursor) | Product | Yield |

|---|

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction, first reported by Mario Passerini in 1921, is highly efficient for creating depsipeptide-like structures. wikipedia.orgnih.gov When cyclohexanecarboxylic acid is used as the acid component, the resulting product contains the cyclohexanecarbonyl group attached to a newly formed stereocenter.

The general mechanism involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which then undergoes a nucleophilic attack by the isocyanide. nih.gov This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide product. wikipedia.org The versatility of the Passerini reaction allows for the synthesis of a wide array of compounds by varying each of the three components. mdpi.com

Table 2: Generalized Passerini Three-Component Reaction wikipedia.orgorganic-chemistry.org

| Component 1 | Component 2 | Component 3 | General Product Structure |

|---|

The ability to incorporate the cyclohexanecarboxamide framework using these MCRs underscores its utility as a robust building block in diversity-oriented synthesis. nih.gov By leveraging reactions like the Ugi and Passerini, chemists can efficiently generate complex molecules with potential applications in medicinal chemistry and materials science. nih.gov

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of N-(4-ethynylphenyl)cyclohexanecarboxamide reveals distinct signals corresponding to each unique proton in the molecule. The analysis, conducted in a deuterated solvent, shows characteristic peaks for the aromatic, amide, ethynyl (B1212043), and cyclohexyl protons.

The aromatic protons appear as two doublets in the range of δ 7.42-7.51 ppm, indicative of the para-substituted benzene (B151609) ring. A broad singlet observed around δ 7.21 ppm is attributed to the amide (NH) proton. The terminal alkyne proton gives rise to a singlet at approximately δ 3.06 ppm. The cyclohexyl ring protons produce a series of multiplets between δ 1.22 and 2.22 ppm, with the methine proton adjacent to the carbonyl group appearing as a distinct multiplet around δ 2.22 ppm.

¹H NMR Chemical Shift Data

| Proton Type | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Amide (NH) | ~7.21 | br s |

| Aromatic (CH) | 7.42-7.51 | d |

| Aromatic (CH) | 7.42-7.44 | d |

| Ethynyl (CH) | 3.06 | s |

| Cyclohexyl (CH) | ~2.22 | m |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information, identifying the chemical environment of each carbon atom in this compound. The spectrum displays a characteristic signal for the carbonyl carbon of the amide group at approximately δ 174.6 ppm. The aromatic carbons resonate in the region of δ 119.5 to 138.4 ppm, while the two carbons of the ethynyl group are observed at δ 83.4 and 77.9 ppm. The carbons of the cyclohexyl ring appear in the aliphatic region of the spectrum.

¹³C NMR Chemical Shift Data

| Carbon Type | Chemical Shift (δ ppm) |

|---|---|

| Carbonyl (C=O) | 174.6 |

| Aromatic (C-N) | 138.4 |

| Aromatic (C-C≡) | 119.5 |

| Aromatic (CH) | 132.8 |

| Aromatic (CH) | 119.5 |

| Ethynyl (C≡C) | 83.4 |

| Ethynyl (≡CH) | 77.9 |

| Cyclohexyl (CH) | 46.1 |

| Cyclohexyl (CH₂) | 29.6 |

Advanced NMR Techniques for Structural Elucidation

While specific data from advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this compound are not detailed in readily available literature, these methods are routinely employed in the structural confirmation of novel compounds.

COSY would be used to establish proton-proton coupling relationships, for instance, confirming the connectivity between the methine and methylene (B1212753) protons within the cyclohexyl ring.

HSQC would correlate directly bonded proton and carbon atoms, definitively assigning the signals in both ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion. For this compound, the molecular formula is C₁₅H₁₇NO. The calculated exact mass for the protonated molecule [M+H]⁺ is 228.1383. Experimental HRMS data would be expected to show a measured mass very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Fragmentation Patterns and Structural Information

In mass spectrometry, molecules often fragment in a predictable manner. While a detailed fragmentation pattern for this compound is not published, analysis would likely show characteristic fragmentation. A common fragmentation pathway for amides is the McLafferty rearrangement or cleavage alpha to the carbonyl group. It would be expected to observe a significant fragment corresponding to the loss of the cyclohexyl group or cleavage of the amide bond, providing further evidence for the compound's structure. The presence of the ethynylphenyl moiety would also lead to specific fragment ions that could be used for structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Analysis of Amide and Alkyne Functional Groups

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups: the secondary amide and the terminal alkyne.

The amide group gives rise to several characteristic vibrations. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum, generally found between 1630 and 1680 cm⁻¹. The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching, occurs in the 1510-1570 cm⁻¹ range.

The terminal alkyne group also produces highly characteristic signals. The stretching vibration of the carbon-carbon triple bond (C≡C) is observed as a weak but sharp band in the 2100-2140 cm⁻¹ region. The terminal alkyne ≡C-H stretching vibration is also sharp and appears at a higher frequency, typically around 3250-3300 cm⁻¹.

The presence of the cyclohexane (B81311) and phenyl groups contributes to C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic), respectively, as well as a complex fingerprint region below 1500 cm⁻¹.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1510 - 1570 |

| Alkyne | ≡C-H Stretch | 3250 - 3300 |

| Alkyne | C≡C Stretch | 2100 - 2140 |

| Aromatic | C-H Stretch | ~3030 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering precise details on bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as N-Phenylcyclohexanecarboxamide, allows for a robust prediction of its solid-state characteristics. nih.gov

Crystal Structure Determination

For an analogous compound, N-Phenylcyclohexanecarboxamide, the crystal structure was determined using single-crystal X-ray diffraction. nih.gov Such an analysis involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions. nih.gov It is anticipated that this compound would crystallize in a common space group, such as monoclinic or orthorhombic.

Table 2: Representative Crystal Data for the Analogous N-Phenylcyclohexanecarboxamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₇NO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.943 (2) |

| b (Å) | 11.839 (2) |

| c (Å) | 9.6514 (19) |

| V (ų) | 1136.1 (4) |

Conformational Analysis of the Cyclohexane Ring and Amide Linkage

The conformational flexibility of the cyclohexane ring and the geometry of the amide linker are key structural features.

Cyclohexane Ring: The cyclohexane ring is known to adopt a non-planar chair conformation to minimize angle strain and torsional strain. libretexts.orglibretexts.org This is the most energetically stable arrangement, with C-C-C bond angles close to the ideal tetrahedral angle of 109.5°. libretexts.orgwikipedia.org In the solid state, the cyclohexane moiety of this compound is expected to be exclusively in the chair conformation, as observed in numerous cyclohexane-containing crystal structures. nih.govnih.govnih.gov

Amide Linkage: The amide group (–C(=O)NH–) is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This planarity results in two possible conformations: trans and cis. The trans conformation, where the bulky substituents on the carbon and nitrogen atoms are on opposite sides of the C-N bond, is sterically favored and almost universally observed in secondary amides unless constrained within a small ring. In the crystal structure of N-Phenylcyclohexanecarboxamide, the amide moiety is nearly coplanar with the phenyl ring. nih.gov A similar trans conformation is expected for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is dictated by a variety of non-covalent intermolecular interactions, which collectively determine the stability of the crystal lattice. rsc.orgchemrxiv.org

In the solid state of this compound, the most significant intermolecular interaction is expected to be hydrogen bonding between the amide groups. The amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This interaction typically leads to the formation of infinite chains or tapes of molecules within the crystal. nih.gov For example, in the crystal structure of N-Phenylcyclohexanecarboxamide, molecules are linked into infinite C(4) chains along the c-axis via N—H···O hydrogen bonds. nih.gov

C-H···π interactions: Where a C-H bond from a cyclohexane ring or the ethynyl group interacts with the π-electron cloud of a neighboring phenyl ring. nih.govnih.gov

π–π Stacking: The parallel or offset stacking of the aromatic phenyl rings.

The interplay of these forces directs the formation of a stable, three-dimensional supramolecular architecture. chemrxiv.orgrsc.org

Other Advanced Spectroscopic Techniques for Chemical Systems

Beyond IR spectroscopy, other advanced techniques are essential for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework.

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the phenyl ring, a singlet for the terminal alkyne proton (≡C-H), a broad signal for the amide proton (N-H), and a series of complex multiplets in the aliphatic region for the eleven protons of the cyclohexane ring.

¹³C NMR: The spectrum would display signals for the two alkyne carbons, the four unique carbons of the para-substituted phenyl ring, the carbonyl carbon of the amide, and the carbons of the cyclohexane ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass of the molecular ion (M⁺). The fragmentation pattern in the mass spectrum would offer further structural confirmation, likely showing characteristic losses of the cyclohexane group or cleavage at the amide bond.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. For N-aryl amides, Density Functional Theory (DFT) is a commonly employed method that offers a balance between computational cost and accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

DFT calculations are used to determine the optimized geometry, electronic structure, and molecular orbitals of molecules. In studies of related N-aryl amides, such as N-(4-hydroxyphenyl)acetamide, DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-31++G(d,p)) have been successfully used to compute these properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic transitions within a molecule. For aromatic amides, the HOMO is typically localized on the electron-rich phenyl ring and the amide nitrogen, while the LUMO is often distributed over the carbonyl group and the phenyl ring. This distribution indicates that the π-system of the phenyl ring and the lone pair of the nitrogen atom are the primary sites for electron donation, while the carbonyl group acts as an electron acceptor. This intramolecular charge transfer is a characteristic feature of such compounds. nih.gov

The presence of an ethynyl (B1212043) group on the phenyl ring of N-(4-Ethynylphenyl)cyclohexanecarboxamide is expected to influence its electronic properties. The ethynyl group is a π-donating group, which would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Table 1: Frontier Molecular Orbital Energies for Analogous N-Aryl Amides

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Acetanilide | B3LYP/6-31G(d) | -8.84 | -1.15 | 7.69 |

| Acetanilide | B3LYP/6-31+G(d,p) | -8.78 | -1.31 | 7.47 |

| Acetanilide | HF/6-31G(d) | -9.04 | 2.59 | 11.63 |

| Acetanilide | HF/6-31+G(d,p) | -8.98 | 2.47 | 11.45 |

Data sourced from computational studies on acetanilide.

Energy Band Gap Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For N-(4-hydroxyphenyl)acetamide, the HOMO-LUMO energy gap has been calculated using DFT methods. nih.gov The calculated energy gap provides insights into the stability of the molecule and the energy required for electronic transitions, which are often associated with its ultraviolet-visible absorption properties. For this compound, the presence of the extended π-conjugation from the ethynyl group would likely lead to a smaller HOMO-LUMO gap compared to simpler acetanilides, suggesting it may be more reactive.

Spectroscopic Property Prediction (e.g., NMR shielding tensors)

Theoretical calculations can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate NMR shielding tensors. nih.gov These tensors are then used to predict the chemical shifts of ¹H and ¹³C nuclei in the molecule.

For N-(4-hydroxyphenyl)acetamide, the calculated ¹H and ¹³C NMR chemical shifts using the GIAO method have shown good agreement with experimental data. nih.gov This suggests that similar computational approaches could be applied to this compound to predict its NMR spectrum, which would be a valuable tool for its experimental characterization. The chemical shifts would be influenced by the electronic environment of each nucleus, which is shaped by the interplay of the cyclohexyl, amide, and ethynylphenyl groups.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic view of molecular behavior, including conformational flexibility and reaction pathways.

Conformational Landscape Exploration

Crystal structure analysis of the related compound, N-cyclohexylbenzamide, reveals that the amide group is twisted with respect to the benzene (B151609) ring, with an N–C(=O)–C–C torsion angle of -30.8°. rutgers.edu The cyclohexane (B81311) ring, which adopts a chair conformation, is also twisted away from the central amide plane. rutgers.edu This solid-state structure provides a glimpse into a low-energy conformation. A full exploration of the conformational landscape would involve computational methods like potential energy surface scans, where the energy of the molecule is calculated as a function of the key torsion angles. Such studies would reveal the most stable conformers in the gas phase or in solution and the energy barriers between them.

Table 2: Key Torsion Angles in a Related N-Aryl Carboxamide

| Compound | Torsion Angle | Value (°) |

|---|---|---|

| N-cyclohexylbenzamide | N1–C1–C2–C3 | -30.8 |

| N-cyclohexylbenzamide | O1–N1–C8–C11 | 151.3 |

Data sourced from the crystal structure of N-cyclohexylbenzamide. rutgers.edu

Reaction Mechanism Studies and Transition State Analysis

The formation of this compound typically involves the acylation of 4-ethynylaniline (B84093) with a cyclohexanecarboxamide (B73365) derivative, such as cyclohexanecarbonyl chloride. The reaction mechanism involves a nucleophilic attack of the amine nitrogen of 4-ethynylaniline on the carbonyl carbon of the acylating agent. libretexts.org This is followed by the departure of a leaving group (e.g., chloride). libretexts.org

Computational studies of similar acylation reactions have been performed to elucidate the transition state structures and activation energies. These studies can confirm whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. For the reaction of anilines with acyl chlorides, the mechanism is generally considered to be a nucleophilic acyl substitution. Theoretical calculations would involve locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants and products. This would provide valuable information about the reaction kinetics and the factors influencing the reaction rate.

Force Field Development and Parameterization for Amide Systems

Molecular dynamics (MD) simulations are a powerful computational tool for studying the structure, dynamics, and thermodynamics of molecular systems. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. ethz.ch For molecules like this compound, which contain an amide linkage, the development and parameterization of an accurate force field are critical.

Amide systems are a cornerstone of many biomolecules (e.g., proteins) and functional organic materials. Consequently, significant effort has been invested in developing robust force fields for this class of compounds. Widely used force fields for small organic molecules include:

AMBER (Assisted Model Building with Energy Refinement): Initially developed for proteins and nucleic acids, the General AMBER Force Field (GAFF) was created to handle a wide range of organic molecules. nih.govaip.org

CHARMM (Chemistry at HARvard Macromolecular Mechanics): The CHARMM General Force Field (CGenFF) is designed for drug-like molecules and is compatible with the CHARMM force fields for biomolecules. nih.gov

OPLS (Optimized Potentials for Liquid Simulations): The OPLS-AA (All-Atom) force field is another widely used parameter set for organic liquids and biomolecules. aip.orgnih.gov

GROMOS (GROningen MOlecular Simulation): This is a united-atom force field, often used for biomolecular simulations. nih.gov

The parameterization process for a new molecule like this compound within one of these force fields involves several steps. ethz.ch First, partial atomic charges are assigned to each atom to accurately represent the molecule's electrostatic potential. For amides, this is particularly important due to the significant dipole moment across the N-C=O group. These charges are typically derived from quantum mechanical (QM) calculations.

Next, parameters for bonded terms (bond lengths, bond angles, and dihedral angles) and non-bonded terms (van der Waals and electrostatic interactions) are determined. aip.org Dihedral angle parameters are especially crucial for amides as they dictate the conformational preferences around the rotatable bonds, such as the C-N amide bond and the bonds connecting the cyclohexyl and phenyl rings to the amide core. These parameters are often fitted to reproduce QM potential energy surfaces or experimental data on molecular geometry and vibrational frequencies.

Recent advancements in force field development aim to improve accuracy by incorporating effects like electronic polarization or by using machine learning techniques to generate parameters more rapidly and accurately. ethz.chnih.gov For amide systems, polarizable force fields can provide a more realistic description of intermolecular interactions, particularly the strong hydrogen bonds. nih.gov

Table 2: Key Components of Force Field Parameterization for Amide Systems

| Force Field Component | Description | Parameterization Source | Importance for Amide Systems |

| Bonded Terms | |||

| Bond Stretching | Describes energy required to stretch or compress a bond. | QM calculations, Spectroscopic data | Defines the geometry of the rigid amide plane. |

| Angle Bending | Describes energy required to bend an angle. | QM calculations, Spectroscopic data | Maintains the correct geometry of the amide and adjacent groups. |

| Torsional (Dihedral) Angles | Describes energy barriers for rotation around bonds. | QM potential energy scans | Crucial for capturing the planarity of the amide bond and conformational flexibility of the overall molecule. |

| Non-Bonded Terms | |||

| van der Waals | Models short-range repulsive and long-range attractive forces. | Experimental data (e.g., liquid densities, heats of vaporization) | Governs packing density and non-polar interactions. |

| Electrostatic | Models Coulombic interactions between atomic partial charges. | QM electrostatic potentials | Critical for accurately modeling the strong dipole of the amide group and hydrogen bonding. |

Computational Approaches for Materials Science Design

Computational methods are increasingly integral to the design and discovery of new organic materials with tailored properties. mdpi.com For molecules like this compound, computational approaches can predict various properties and guide the synthesis of derivatives with enhanced performance for specific applications. These approaches span from quantum mechanical methods to classical simulations and data-driven techniques. nih.govacs.org

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), can be used to predict fundamental molecular properties such as:

Molecular Geometry: The optimized three-dimensional structure of the molecule.

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant for electronic and optical applications.

Vibrational Frequencies: Prediction of infrared and Raman spectra for comparison with experimental data.

Reaction Energetics: Calculation of reaction pathways and activation barriers for potential synthetic routes or degradation mechanisms.

Molecular Dynamics (MD) simulations, based on the force fields discussed in the previous section, allow for the prediction of bulk material properties by simulating the behavior of a large ensemble of molecules over time. aip.org For this compound, MD simulations could be used to predict:

Crystal Structure and Polymorphism: Predicting the most stable crystal packing arrangement.

Mechanical Properties: Estimating properties like bulk modulus and elasticity of the crystalline material.

Thermal Properties: Calculating heat capacity and thermal conductivity.

Phase Behavior: Simulating melting points and glass transition temperatures.

A significant modern trend in materials design is the use of data-driven and machine learning (ML) approaches. mdpi.comyoutube.com These methods can accelerate the discovery process by learning from existing data to predict the properties of new, unsynthesized molecules. A typical workflow might involve:

Data Generation: Creating a computational database of related molecules and their predicted properties using high-throughput QM or MD calculations.

Model Training: Using this database to train an ML model that can predict a target property (e.g., electronic band gap, crystal density) from the molecular structure.

In Silico Screening: Applying the trained ML model to screen vast virtual libraries of candidate molecules to identify promising candidates for synthesis and experimental validation.

These computational tools provide a powerful framework for the rational design of new functional materials based on the this compound scaffold.

Table 3: Computational Methods in Materials Design for Organic Molecules

| Computational Method | Information Provided | Application in Materials Design |

| Quantum Mechanics (e.g., DFT) | Electronic structure, optimized geometry, reaction energies, spectroscopic properties. | Prediction of fundamental molecular properties to guide initial design; understanding reaction mechanisms. mdpi.com |

| Molecular Dynamics (MD) | Bulk properties, conformational dynamics, crystal packing, thermodynamic properties. | Prediction of material performance (mechanical, thermal), crystal engineering, and polymorphism studies. |

| Machine Learning (ML) | Property prediction from structure, identification of structure-property relationships. | High-throughput virtual screening of candidate molecules, accelerating the discovery of materials with desired properties. nih.govyoutube.com |

Applications in Advanced Materials and Polymer Science

Polymer Chemistry and Macromolecular Synthesis

The presence of the reactive ethynyl (B1212043) group allows N-(4-Ethynylphenyl)cyclohexanecarboxamide to be readily incorporated into polymeric structures, offering a versatile platform for creating functional and well-defined macromolecules.

This compound can serve as a monomer in polymerization reactions, particularly through the polymerization of its terminal alkyne group. The synthesis of this monomer is achieved by reacting 4-ethynylaniline (B84093) with cyclohexanecarboxylic acid in the presence of coupling agents like EDC•HCl and a catalyst such as DMAP. The resulting this compound can be obtained in high purity and yield.

Polymerization of this compound can be carried out using transition metal catalysts. For instance, a rhodium norbornadiene chloride dimer, [Rh(nbd)Cl]₂, in tetrahydrofuran (THF) with triethylamine as a co-catalyst can initiate the polymerization at 30°C. This process leads to the formation of a polymer with a polyacetylene backbone and pendant N-(4-cyclohexanecarboxamidophenyl) groups. The rigid nature of the monomer and the conjugated backbone of the resulting polymer can impart interesting thermal and optical properties to the material.

Table 1: Synthesis and Characterization Data for this compound

| Property | Value |

| Yield | 96% |

| ¹H NMR (300 MHz, CDCl₃) δ(ppm) | |

| Cyclohexyl Protons | 1.2-1.4 (m, 2H), 1.4-1.6 (m, 2H), 1.6-1.9 (m, 2H), 1.8-2.0 (m, 2H), 2.1-2.3 (m, 1H) |

| Ethynyl Proton | 3.03 (s, 1H) |

| Amide Proton | 7.21 (broad s, 1H) |

| Phenyl Protons | 7.4-7.6 (m, 4H) |

| ¹³C NMR (75 MHz, CDCl₃) δ(ppm) | 25.6, 29.6, 46.6, 76.6, 83.4, 100, 119.2, 132.9, 139.3, 159.5 |

The terminal alkyne functionality of this compound makes it an ideal candidate for post-polymerization modification using "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, allowing for the introduction of various functionalities onto a polymer backbone under mild conditions.

Hydrophilic chains: Poly(ethylene glycol) (PEG) azides could be "clicked" onto the polymer to enhance its water solubility.

Biomolecules: Azide-modified peptides, sugars, or DNA could be attached for applications in biosensing or drug delivery.

Fluorophores: Azide-containing dyes could be incorporated for imaging and sensing applications.

This modular approach allows for the straightforward synthesis of a library of functionalized polymers from a single parent polymer, each tailored for a specific application.

The ethynyl group of this compound provides a reactive handle for various polymer modification and cross-linking strategies. Beyond click chemistry, the alkyne can participate in other addition reactions.

Furthermore, the ethynyl groups can be utilized for thermal or photochemical cross-linking of polymers. Upon heating or exposure to UV light, the triple bonds can react to form a network structure. This cross-linking process can significantly enhance the thermal stability, mechanical strength, and solvent resistance of the resulting material. The degree of cross-linking can be controlled by the concentration of the ethynyl-containing monomer in a copolymer or by the conditions of the curing process. While specific studies on the cross-linking of polymers from this compound are not detailed in the available literature, the principle is well-established for other ethynyl-functionalized polymers.

Organic Electronics and Optoelectronic Materials

The combination of a conjugated-ready functionality (the ethynyl group) and a rigid core structure suggests potential applications for this compound in the field of organic electronics.

While no direct research has been found detailing the use of this compound in semiconducting materials, its structure contains elements conducive to such applications. The ethynylphenyl group can be a component of larger conjugated systems, which are the cornerstone of organic semiconductors. The amide linkage can influence molecular packing and electronic properties through hydrogen bonding.

The development of novel organic semiconductors often involves the synthesis of donor-acceptor copolymers to tune the material's band gap and charge transport characteristics. It is conceivable that this compound could be chemically modified to act as either a donor or an acceptor monomer. For instance, the phenyl ring could be functionalized with electron-donating or electron-withdrawing groups. Subsequent polymerization, potentially with other comonomers, could lead to semiconducting polymers for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). However, further research is required to explore this potential.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. They are constructed from organic building blocks linked by strong covalent bonds. The ethynyl group is a common reactive moiety used in the synthesis of COFs, often through reactions like Sonogashira coupling or alkyne trimerization.

Although the direct use of this compound as a building block for COFs has not been reported in the reviewed literature, its structure makes it a plausible candidate. The terminal alkyne could participate in the framework-forming reactions. For example, it could be used as a linear linker to connect with multi-topic nodes (e.g., trigonal or tetrahedral molecules with complementary reactive groups like halides) to form a 2D or 3D porous network. A related compound, 1,1,2,2-Tetrakis(4-ethynylphenyl)ethene, is a known building block for COFs, highlighting the utility of the ethynylphenyl moiety in this context.

The cyclohexanecarboxamide (B73365) group would be a pendant functionality within the pores of the resulting COF. This could influence the framework's properties, such as its polarity, adsorption characteristics, and potential for post-synthetic modification. The amide group could also engage in hydrogen bonding, which might affect the stacking and stability of the COF layers. Further investigation is needed to synthesize and characterize COFs incorporating this compound and to explore their potential applications in areas such as gas storage, catalysis, and sensing.

Electrochromic Supercapacitors

There is no published research investigating or reporting the use of this compound in the development of electrochromic supercapacitors.

Surface Functionalization and Nanomaterials

While the chemical structure of this compound contains a terminal alkyne suitable for click chemistry, no studies have been found that utilize this compound for surface modification or nanoparticle functionalization.

Surface Modification using Click Chemistry

No specific examples or research findings are available in the scientific literature that describe the use of this compound for surface modification through click chemistry.

Functionalization of Nanoparticles

There are no documented instances of this compound being used for the functionalization of nanoparticles.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Ethynylphenylcyclohexanecarboxamide Architectures

The development of more efficient, versatile, and sustainable synthetic routes to N-(4-ethynylphenyl)cyclohexanecarboxamide and its derivatives is paramount for accelerating research and enabling large-scale applications. While traditional methods often rely on multi-step sequences, future research will likely focus on innovative strategies that offer improved atom economy, functional group tolerance, and access to a wider range of structural motifs.

One promising avenue is the advancement of palladium-catalyzed cross-coupling reactions . The Sonogashira coupling, a cornerstone for the formation of carbon-carbon bonds between sp and sp² hybridized carbons, will continue to be refined. Future methodologies may involve the development of more active and stable palladium catalysts, potentially with novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, to enable couplings at lower catalyst loadings and milder reaction conditions. Furthermore, exploring copper-free Sonogashira protocols will be crucial to mitigate concerns about copper contamination in electronic applications.

Another exciting direction lies in the exploration of C-H activation strategies . Directly functionalizing the C-H bonds of the phenyl ring or the cyclohexyl moiety would offer a more direct and atom-economical approach to novel derivatives. Palladium-catalyzed C-H alkynylation of the aniline (B41778) precursor before the amidation step, for instance, could streamline the synthesis and allow for the introduction of the ethynyl (B1212043) group at a later stage, enhancing synthetic flexibility.

Moreover, the development of flow chemistry and microwave-assisted synthesis for these architectures could offer significant advantages in terms of reaction time, scalability, and process control. These techniques can enable rapid optimization of reaction conditions and facilitate the on-demand synthesis of a library of derivatives for high-throughput screening.

A comparative look at potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Advanced Sonogashira Coupling | High reliability, good yields. | Development of novel Pd catalysts, copper-free conditions. |

| C-H Activation | High atom economy, direct functionalization. | Catalyst development for selective C-H alkynylation. |

| Flow Chemistry | Scalability, precise process control, rapid optimization. | Reactor design and optimization for multi-step synthesis. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Optimization of microwave parameters for specific reaction steps. |

Exploration of Unconventional Reactivity Profiles

The rich chemical functionality of this compound, featuring a terminal alkyne, an amide linkage, and an aromatic ring, provides a fertile ground for exploring unconventional reactivity. Moving beyond predictable transformations will be key to discovering novel materials with unique properties.

The terminal alkyne is a particularly versatile handle for a variety of transformations. "Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), stands out as a highly efficient and orthogonal reaction. This could be exploited to append a wide range of functionalities, including polymers, biomolecules, or nanoparticles, to the ethynylphenyl core, leading to the creation of advanced hybrid materials. The strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative, which is advantageous for biological applications.

Beyond click chemistry, the alkyne can participate in various cycloaddition reactions , such as [2+2] and [3+2] cycloadditions, to construct complex heterocyclic systems. These new derivatives could exhibit interesting photophysical or biological properties. Furthermore, metal-catalyzed reactions , such as hydrofunctionalization or carbometalation of the alkyne, can introduce new functional groups and create more complex molecular architectures.

The amide bond, while generally stable, can also be a site for unconventional reactivity. Recent advances in N-arylation methodologies could be applied to modify the amide nitrogen, introducing further diversity. Additionally, exploring the potential for the amide to act as a directing group in C-H activation reactions on the phenyl or cyclohexyl rings could open up new avenues for regioselective functionalization.

Advanced Characterization of Complex Derivatives